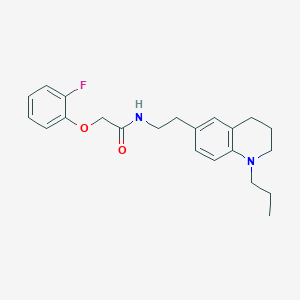

2-(2-fluorophenoxy)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-fluorophenoxy)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide typically involves multiple steps:

Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of the 2-fluorophenol, which is then reacted with an appropriate halogenated acetic acid derivative to form the 2-fluorophenoxyacetic acid.

Synthesis of the Tetrahydroquinoline Intermediate: The next step involves the synthesis of the 1-propyl-1,2,3,4-tetrahydroquinoline, which can be achieved through a Pictet-Spengler reaction using a suitable aldehyde and an amine.

Coupling Reaction: The final step involves the coupling of the 2-fluorophenoxyacetic acid with the tetrahydroquinoline intermediate under amide bond-forming conditions, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.

Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenoxy derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development, particularly for its potential effects on neurological pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(2-fluorophenoxy)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or neurotransmission.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2-chlorophenoxy)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide

- 2-(2-bromophenoxy)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide

Uniqueness

2-(2-fluorophenoxy)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to its chloro and bromo analogs.

Actividad Biológica

The compound 2-(2-fluorophenoxy)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a fluorophenoxy group that is linked to a tetrahydroquinoline moiety via an ethyl chain. The presence of the fluorine atom is significant as it often enhances the compound's biological activity by modifying its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as an antagonist or modulator at specific neurotransmitter receptors, which could influence neurological pathways.

Potential Targets

- Melatonin Receptors : The compound may exhibit agonistic properties towards melatonin receptors, influencing circadian rhythms and sleep patterns.

- Dopamine Receptors : Its structural similarity to dopamine could suggest potential interactions with dopamine receptors, which are critical in mood regulation and neuropsychiatric disorders.

In Vitro Studies

In vitro assays have demonstrated that This compound exhibits notable inhibitory effects on certain enzymes. For instance, studies have shown that compounds with similar structures can inhibit α-l-fucosidases effectively, suggesting a potential role in glycosidase inhibition .

| Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|

| α-l-fucosidase Inhibition | 0.012 (human) | |

| Dopamine Receptor Modulation | TBD |

Case Studies

- Case Study on Neurological Effects : A study involving a structurally similar compound indicated significant anxiolytic effects in rodent models. The administration of the compound resulted in reduced anxiety-like behaviors measured through established tests such as the elevated plus maze.

- Case Study on Antidepressant Activity : Another investigation highlighted the antidepressant-like effects of related tetrahydroquinoline derivatives. These compounds showed enhanced serotonin and norepinephrine levels in the brain, suggesting similar potential for our compound of interest.

Safety and Toxicology

Preliminary toxicological assessments indicate that compounds within this class exhibit low toxicity profiles. However, further studies are necessary to evaluate long-term safety and any potential side effects associated with chronic use.

Propiedades

IUPAC Name |

2-(2-fluorophenoxy)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN2O2/c1-2-13-25-14-5-6-18-15-17(9-10-20(18)25)11-12-24-22(26)16-27-21-8-4-3-7-19(21)23/h3-4,7-10,15H,2,5-6,11-14,16H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHVPKKJACAJLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)COC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.